2-Chlorothiazole-5-thiol

medicinal chemistry organic synthesis building block procurement

Procure 2-Chlorothiazole-5-thiol (C₃H₂ClNS₂, MW 151.6) with ≥98% purity for fragment-based screening (MurA/3CLᵖʳᵒ) and sequential regioselective derivatization. Thiol-thione tautomerism stabilizes reactivity; lacks redox interference unlike comparator fragments. Positional isomer of 5-chlorothiazole-2-thiol (CAS 1503361-48-5)—verify substitution pattern before ordering. Dual orthogonal handles (2-Cl electrophile, 5-SH nucleophile) enable independent functionalization.

Molecular Formula C3H2ClNS2
Molecular Weight 151.6 g/mol
Cat. No. B15202557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorothiazole-5-thiol
Molecular FormulaC3H2ClNS2
Molecular Weight151.6 g/mol
Structural Identifiers
SMILESC1=C(SC(=N1)Cl)S
InChIInChI=1S/C3H2ClNS2/c4-3-5-1-2(6)7-3/h1,6H
InChIKeyCXTQLEQOXOJPOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorothiazole-5-thiol: Core Physicochemical Identity and Positional Differentiation for Procurement Decisions


2-Chlorothiazole-5-thiol (C₃H₂ClNS₂, MW: 151.6 g/mol) is a heterocyclic organosulfur compound featuring a 1,3-thiazole core substituted with a chlorine atom at the 2-position and a thiol (-SH) group at the 5-position [1]. The compound exhibits thiol-thione tautomerism, with the thione form predominating under ambient conditions [2]. As a positional isomer of 5-chlorothiazole-2-thiol (CAS 1503361-48-5) , the spatial arrangement of the chloro and thiol substituents fundamentally alters its electronic distribution, nucleophilic/electrophilic reactivity profile, and biological target engagement patterns—making positional verification a critical step in procurement workflows.

Why 2-Chlorothiazole-5-thiol Cannot Be Generically Substituted with Other Chlorothiazole Thiols or 2-Halogenothiazoles


Positional isomerism in substituted thiazoles generates non-interchangeable reactivity and biological profiles. The 5-chlorothiazole-2-thiol isomer places the thiol group at the 2-position versus the 5-position in the target compound, altering both the tautomeric equilibrium and the electron density distribution across the aromatic ring [1]. In fragment-based screening studies, 2-chlorothiazole-5-thiol exhibited positive thiol reactivity in DTNB/TNB²⁻ assays while lacking redox activity or aqueous instability, a profile that differs from multiple comparator thiazoles in the same library [2]. Kinetic investigations further demonstrate that 4- and 5-substituted 2-chlorothiazoles display markedly different reaction rates with nucleophiles—substituent effects correlate with a Hammett ρ value of +5.3, indicating high positional sensitivity that renders simple substitution by analogs without empirical validation unreliable for reproducible experimental outcomes [3].

Quantitative Differentiation Evidence: 2-Chlorothiazole-5-thiol vs. Comparator Chlorothiazoles and Thiol-Containing Heterocycles


Dual Orthogonal Reactive Sites: 2-Chloro and 5-Thiol Enable Sequential Functionalization Not Possible with Single-Site Analogs

2-Chlorothiazole-5-thiol possesses two orthogonal reactive handles—a nucleophilic thiol at the 5-position and an electrophilic chloro at the 2-position—enabling sequential, site-selective derivatization. In contrast, 2-chlorothiazole lacks the thiol nucleophile [1], while 5-chlorothiazole-2-thiol reverses the substitution pattern and alters the electronic environment at both positions . This dual-handle architecture permits chemists to first functionalize the thiol via alkylation or Michael addition, then subsequently perform nucleophilic aromatic substitution or Pd-catalyzed cross-coupling at the 2-chloro site—a synthetic sequence not achievable with mono-functional analogs.

medicinal chemistry organic synthesis building block procurement

Fragment-Based Screening Profile: Thiol Reactivity Without Redox Interference or Aqueous Instability

In a focused library of 49 fragment-sized thiazoles and thiadiazoles, 2-chlorothiazole-5-thiol was profiled across biochemical inhibition assays (MurA, 3CLᵖʳᵒ), thiol reactivity assays (DTNB, TNB²⁻), redox activity assays (H₂DCFDA, Resazurin), and aqueous stability assays. The compound tested positive for thiol reactivity (both DTNB and TNB²⁻ assays) but negative for redox activity and negative for poor aqueous stability—a profile that distinguishes it from multiple comparator thiazoles that displayed redox interference (red flag for assay artifacts) or aqueous instability (red flag for long-term screening viability) [1][2].

fragment-based drug discovery FBDD screening library quality control

Dual Enzyme Inhibition: MurA and 3CLᵖʳᵒ Activity with Characterized Thiol Reactivity Correlation

In the same fragment library profiling study, 2-chlorothiazole-5-thiol demonstrated inhibitory activity against both MurA (UDP-N-acetylglucosamine enolpyruvyl transferase, an antibacterial target) and 3CLᵖʳᵒ (SARS-CoV-2 main protease, an antiviral target) [1]. Contingency table analysis across the 49-compound library revealed that most reactive compounds showed inhibitory activity, establishing a correlation between thiol reactivity and enzyme inhibition [2]. This dual-target inhibitory profile, coupled with the documented thiol-reactivity mechanism, distinguishes the compound from non-thiol-containing 2-chlorothiazoles that lack the nucleophilic sulfur handle for covalent enzyme engagement.

antibacterial antiviral enzyme inhibition SARS-CoV-2

Nucleophilic Substitution Kinetics: 2-Chloro Position Reactivity Quantified Relative to 2-Halogenothiazole Analogs

Kinetic investigation of 4- and 5-substituted 2-chlorothiazoles reacting with benzenethiolate ion in methanol yielded a Hammett ρ value of +5.3, with the p-NO₂ group exhibiting an experimental σ⁻ value of approximately 1.6 [1]. This unusually high ρ value indicates that the thiazole system is exceptionally sensitive to substituent effects, meaning that 5-position substitution (as in 2-chlorothiazole-5-thiol) significantly modulates the reactivity at the 2-chloro site compared to unsubstituted 2-chlorothiazole or alternative 4-substituted analogs. The aza-activation in 2-chlorothiazole was found to be much reduced relative to 6-membered aromatic heterocycles, establishing class-specific reactivity benchmarks.

reaction kinetics Hammett analysis nucleophilic aromatic substitution

Insecticide Intermediate Pathway Differentiation: 2-Chlorothiazole-5-thiol vs. 2-Chloro-5-chloromethylthiazole in Commercial Synthesis Routes

Multiple patent filings from Takeda Chemical Industries (now Sumitomo Chemical) establish 2-chloro-5-chloromethylthiazole as a key intermediate for neonicotinoid insecticides including thiamethoxam and clothianidin, synthesized via reaction of 2-halogeno-allylisothiocyanate with sulfuryl chloride [1][2]. The thiol analog (2-chlorothiazole-5-thiol) offers an alternative derivatization vector via the thiol group, enabling sulfur-linked conjugates and disulfide-based prodrug approaches not accessible through the chloromethyl intermediate. Subsequent amination of 2-chloro-5-chloromethylthiazole yields 5-(aminomethyl)-2-chlorothiazole derivatives , a pathway that diverges from thiol-based functionalization strategies available with the target compound.

agrochemical intermediates neonicotinoid synthesis thiamethoxam precursors

Validated Application Scenarios for 2-Chlorothiazole-5-thiol in Research and Industrial Settings


Fragment-Based Drug Discovery (FBDD) Library Construction for Anti-Infective Target Screening

2-Chlorothiazole-5-thiol is validated for inclusion in FBDD libraries targeting MurA (antibacterial) and 3CLᵖʳᵒ (antiviral) enzymes based on direct experimental profiling showing dual inhibition with characterized thiol-reactivity correlation. The compound's documented lack of redox interference and aqueous stability distinguishes it from liability-prone thiazole fragments, supporting its use in high-throughput screening campaigns where false-positive mitigation is a procurement priority [5].

Sequential Orthogonal Derivatization for Diversity-Oriented Synthesis of Thiazole-Based Compound Collections

The dual orthogonal reactive sites (2-Cl electrophile, 5-SH nucleophile) enable sequential, regioselective functionalization for generating structurally diverse thiazole derivatives. Procurement of this compound supports synthetic workflows requiring independent manipulation of two reactive handles—a capability not provided by mono-functional 2-chlorothiazole or inverted-substitution 5-chlorothiazole-2-thiol [5].

Kinetic Model Validation for Nucleophilic Aromatic Substitution on 5-Membered Heteroaromatic Systems

The Hammett ρ value of +5.3 established for 5-substituted 2-chlorothiazoles reacting with benzenethiolate ion provides a quantitative benchmark for computational chemistry validation and mechanistic studies of aza-activation in penta-atomic aromatic rings. 2-Chlorothiazole-5-thiol serves as a reference compound for investigating substituent effects in thiazole nucleophilic substitution kinetics [5].

Agrochemical Intermediate Development: Thiol-Enabled Prodrug and Conjugate Strategies

While 2-chloro-5-chloromethylthiazole is established in neonicotinoid insecticide synthesis via amination pathways [5], 2-chlorothiazole-5-thiol provides an alternative intermediate for developing S-linked conjugates, disulfide-based controlled-release formulations, or metal-chelating agrochemical derivatives that leverage thiol-specific chemistry not accessible through chloromethyl intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chlorothiazole-5-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.